Parstatina (ratón)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

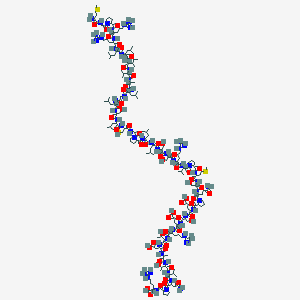

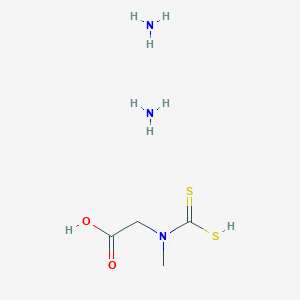

Parstatin (mouse) is a cell-permeable peptide derived from the proteolytic cleavage of protease-activated receptor 1 (PAR1) upon receptor activation. This peptide has a molecular weight of 4419.19 and a chemical formula of C189H326N58O57S3 . Parstatin (mouse) is known for its ability to attenuate endothelial cell migration and proliferation, induce cell cycle arrest, promote activation of caspase-3, and exhibit pro-apoptotic activity . It also inhibits angiogenesis and exhibits cardioprotective activity in vivo .

Aplicaciones Científicas De Investigación

Parstatin (mouse) has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in cell signaling, particularly in the context of PAR1 activation.

Medicine: Explored for its potential therapeutic effects, including anti-angiogenic properties and cardioprotective activity

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mecanismo De Acción

Target of Action

Parstatin (mouse) is a cell-permeable peptide that is cleaved from the protease-activated receptor 1 (PAR-1) upon receptor activation . PAR-1 is a thrombin receptor, and its activation plays a crucial role in various physiological processes, including inflammation and coagulation .

Mode of Action

Parstatin (mouse) interacts with its target, the PAR-1 receptor, and inhibits its activation . This interaction results in the attenuation of endothelial cell migration and proliferation, and it induces cell cycle arrest . It also promotes the activation of caspase-3, which is a crucial enzyme involved in the execution-phase of cell apoptosis .

Biochemical Pathways

Parstatin (mouse) affects several biochemical pathways. It confers immediate cardioprotection by recruiting the Gi-protein activation pathway, which includes p38 MAPK, ERK1/2, NOS, and KATP channels . These pathways play a significant role in cell survival, growth, and differentiation. The activation of these pathways by Parstatin (mouse) leads to the inhibition of angiogenesis .

Result of Action

The interaction of Parstatin (mouse) with its target and the subsequent changes in biochemical pathways result in several molecular and cellular effects. It attenuates endothelial cell migration and proliferation, induces cell cycle arrest, and promotes the activation of caspase-3 . These effects contribute to its role as a potent inhibitor of angiogenesis . Furthermore, it confers immediate cardioprotection in the event of ischemia .

Análisis Bioquímico

Biochemical Properties

Parstatin (mouse) is a cell-penetrating peptide that acts as an agonist for the PAR-1 thrombin receptor . It interacts with various enzymes and proteins, particularly those involved in angiogenesis . The nature of these interactions is primarily inhibitory, contributing to its role as a potent inhibitor of angiogenesis .

Cellular Effects

Parstatin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting angiogenesis, thereby affecting cell signaling pathways and gene expression . In addition, it has been found to promote cell cycle arrest and apoptosis in endothelial cells .

Molecular Mechanism

The molecular mechanism of action of Parstatin involves its binding interactions with biomolecules, particularly the PAR-1 thrombin receptor . It exerts its effects at the molecular level by inhibiting angiogenesis, which involves enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that Parstatin exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies primarily involve its inhibitory effects on angiogenesis .

Dosage Effects in Animal Models

In animal models, the effects of Parstatin vary with different dosages . A significant decrease in infarct size was detected with doses of 5-15 µg/kg, with 10 µg/kg being the optimal dose . Any toxic or adverse effects at high doses are yet to be reported.

Metabolic Pathways

Given its role as a PAR-1 agonist, it is likely to interact with enzymes or cofactors involved in the PAR-1 signaling pathway .

Transport and Distribution

Given its cell-penetrating properties, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

Given its role as a PAR-1 agonist, it is likely to be localized to areas where the PAR-1 receptor is present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Parstatin (mouse) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods: Industrial production of Parstatin (mouse) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .

Análisis De Reacciones Químicas

Types of Reactions: Parstatin (mouse) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions:

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin.

Major Products: The major product of these reactions is the Parstatin (mouse) peptide itself, which is obtained after the cleavage and purification steps .

Comparación Con Compuestos Similares

Parstatin (human): Similar to Parstatin (mouse) but derived from human PAR1.

Thrombin Receptor Agonist Peptides: Other peptides that interact with thrombin receptors and exhibit similar biological activities.

Uniqueness: Parstatin (mouse) is unique due to its specific sequence and origin from mouse PAR1. Its ability to inhibit endothelial cell migration and proliferation, induce apoptosis, and provide cardioprotection distinguishes it from other thrombin receptor agonist peptides .

Propiedades

IUPAC Name |

4-[[1-[5-amino-2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-4-methylsulfanylbutanoyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C189H326N58O57S3/c1-29-98(22)144(240-165(284)119(76-94(14)15)226-161(280)115(72-90(6)7)224-153(272)104(40-30-58-203-185(193)194)214-152(271)105(41-31-59-204-186(195)196)218-171(290)128-45-35-63-243(128)136(258)80-209-149(268)103(190)56-68-306-27)178(297)237-141(95(16)17)176(295)212-99(23)147(266)223-113(70-88(2)3)150(269)208-79-135(257)213-114(71-89(4)5)160(279)233-125(85-251)169(288)227-117(74-92(10)11)164(283)236-127(87-305)151(270)210-81-137(259)244-64-36-46-129(244)172(291)228-118(75-93(12)13)162(281)225-116(73-91(8)9)163(282)234-126(86-252)170(289)235-123(83-249)166(285)216-106(42-32-60-205-187(197)198)157(276)239-143(97(20)21)183(302)247-67-39-49-132(247)174(293)220-110(57-69-307-28)156(275)232-124(84-250)168(287)221-111(50-53-133(191)255)181(300)245-65-37-47-130(245)173(292)219-109(52-55-139(262)263)155(274)231-122(82-248)167(286)217-108(51-54-138(260)261)154(273)215-107(43-33-61-206-188(199)200)158(277)242-145(101(25)253)179(298)229-120(78-140(264)265)159(278)211-100(24)148(267)241-146(102(26)254)180(299)238-142(96(18)19)177(296)230-121(77-134(192)256)182(301)246-66-38-48-131(246)175(294)222-112(184(303)304)44-34-62-207-189(201)202/h88-132,141-146,248-254,305H,29-87,190H2,1-28H3,(H2,191,255)(H2,192,256)(H,208,269)(H,209,268)(H,210,270)(H,211,278)(H,212,295)(H,213,257)(H,214,271)(H,215,273)(H,216,285)(H,217,286)(H,218,290)(H,219,292)(H,220,293)(H,221,287)(H,222,294)(H,223,266)(H,224,272)(H,225,281)(H,226,280)(H,227,288)(H,228,291)(H,229,298)(H,230,296)(H,231,274)(H,232,275)(H,233,279)(H,234,282)(H,235,289)(H,236,283)(H,237,297)(H,238,299)(H,239,276)(H,240,284)(H,241,267)(H,242,277)(H,260,261)(H,262,263)(H,264,265)(H,303,304)(H4,193,194,203)(H4,195,196,204)(H4,197,198,205)(H4,199,200,206)(H4,201,202,207) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAINNLHALEEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)CNC(=O)C(CCSC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C189H326N58O57S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4419 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

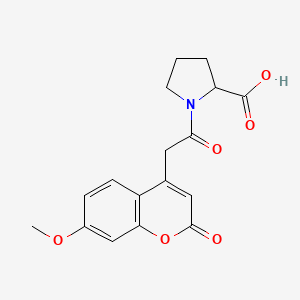

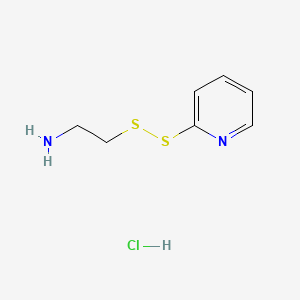

![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B1139996.png)

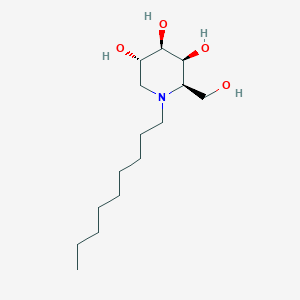

![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

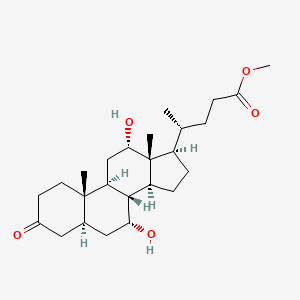

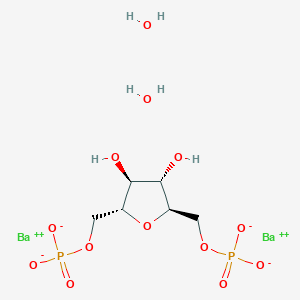

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)

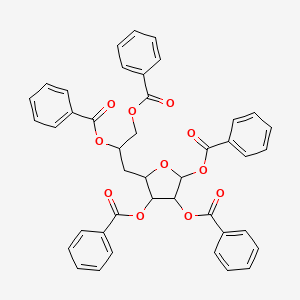

![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)

![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)